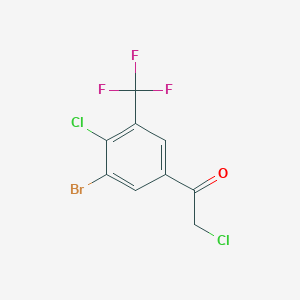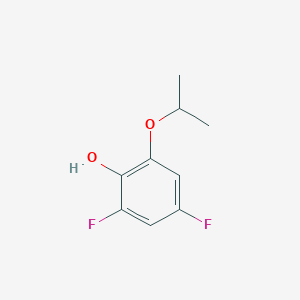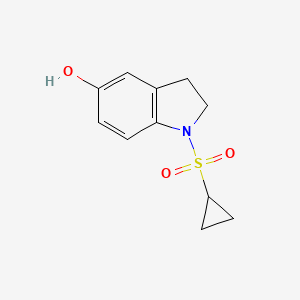
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of methanesulfonic acid under reflux conditions .
Analyse Chemischer Reaktionen
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropanesulfonyl-2,3-dihydro-1H-indol-5-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromo-1-decylindolin-2-one: A synthetic indole derivative with unique structural features.
The uniqueness of this compound lies in its cyclopropanesulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C11H13NO3S |
|---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
1-cyclopropylsulfonyl-2,3-dihydroindol-5-ol |
InChI |
InChI=1S/C11H13NO3S/c13-9-1-4-11-8(7-9)5-6-12(11)16(14,15)10-2-3-10/h1,4,7,10,13H,2-3,5-6H2 |
InChI-Schlüssel |
QZGPFZUHCDCEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


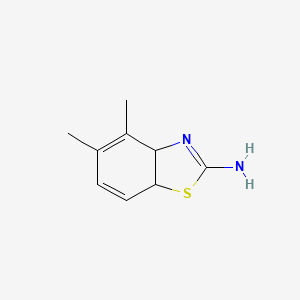
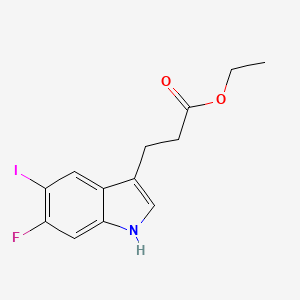
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
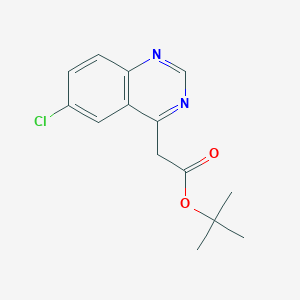
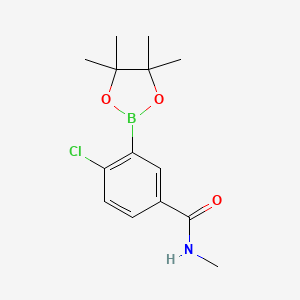
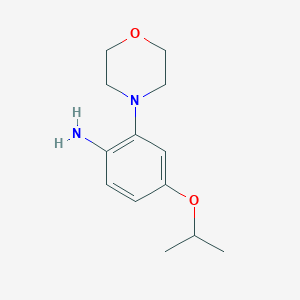
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
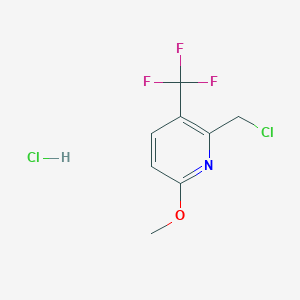
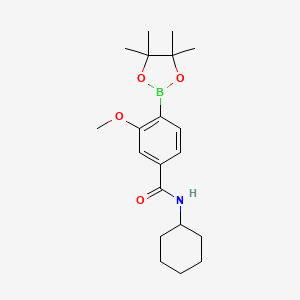

![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
